N,N-Dimethylpropan-2-iminium perchlorate
Description
N,N-Dimethylpropan-2-iminium perchlorate is a quaternary ammonium salt characterized by a positively charged iminium center (N,N-dimethylpropan-2-iminium) paired with a perchlorate (ClO₄⁻) counterion. This compound is structurally defined by its planar trigonal geometry at the nitrogen center, with two methyl groups and a propan-2-yl substituent. The perchlorate anion, a strong oxidizer, contributes to the compound's stability and reactivity in coordination chemistry and materials science applications.
Properties
CAS No. |
6792-74-1 |
|---|---|
Molecular Formula |
C5H12ClNO4 |
Molecular Weight |
185.60 g/mol |
IUPAC Name |
dimethyl(propan-2-ylidene)azanium;perchlorate |
InChI |
InChI=1S/C5H12N.ClHO4/c1-5(2)6(3)4;2-1(3,4)5/h1-4H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KRWZWKFULXHFIO-UHFFFAOYSA-M |
Canonical SMILES |
CC(=[N+](C)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethylpropan-2-iminium perchlorate typically involves the reaction of N,N-dimethylpropan-2-amine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired iminium salt. The general reaction can be represented as follows:
[ \text{N,N-Dimethylpropan-2-amine} + \text{Perchloric acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethylpropan-2-iminium perchlorate can undergo various chemical reactions, including:
Oxidation: The iminium group can be oxidized to form corresponding oxoammonium salts.
Reduction: Reduction of the iminium group can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides, cyanides, and thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oxoammonium salts.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted iminium salts with various nucleophiles.
Scientific Research Applications
N,N-Dimethylpropan-2-iminium perchlorate has several applications in scientific research:
Biology: Investigated for its potential role in biological systems as a reactive intermediate.
Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs.
Mechanism of Action
The mechanism of action of N,N-Dimethylpropan-2-iminium perchlorate involves its ability to act as an electrophile due to the positively charged iminium group. This electrophilic nature allows it to participate in various chemical reactions, including nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or other reactants .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Thyroid Inhibitor Profiles
| Compound | NIS IC₅₀ (Relative to Perchlorate) | Median Urinary Concentration | Health Association Strength (r) |
|---|---|---|---|
| Perchlorate | 1 (Reference) | 1.20 mg/L | 0.24 (Dyslipidemia) |
| Thiocyanate | ~10× higher | 3.10 µg/L | 0.68 (Dyslipidemia) |
| Nitrate | ~100× higher | 46.00 mg/L | 0.38 (Dyslipidemia) |
Table 2: Structural Parameters of Perchlorate Complexes
| Compound | Key Bond Lengths (Å) | Coordination Geometry |
|---|---|---|
| {Ag₂(L2)₂(ClO₄)}(H₂O) | Ag–O (ClO₄⁻): 2.861 | Bridging ligand, weak bonding |
| [Fe(N,N-dimethylurea)₆]³⁺(ClO₄⁻)₃ | Fe–O: 10.038 | Non-coordinating anion |
| N-Picolinium-Naphthalimide Perchlorate | N⁺–H···O: ~2.8 | Hydrogen-bonded dimers |
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